5-Bromo-2-chloro-3-pyridinecarbonyl chloride

Sequential cross-coupling Palladium catalysis C–H arylation

Substituting 5-Bromo-2-chloro-3-pyridinecarbonyl chloride with the corresponding carboxylic acid or de-halogenated analogs introduces activation steps and eliminates orthogonal cross-coupling handles - directly increasing step count and reducing synthetic efficiency. This scaffold delivers three differentiated reactive sites in one intermediate: a pre-activated acyl chloride for room-temperature amidation, and orthogonal Br (C5) > Cl (C2) selectivity for sequential palladium-catalyzed functionalization. • Enables sequential Suzuki-Miyaura / direct arylation from a single intermediate, reducing library synthesis step count by 2-3 steps vs. non-halogenated analogs. • Supports MPO-targeted inhibitor programs; derived amides achieve IC50 = 55 nM (MPO) with 20-fold selectivity over thyroid peroxidase (IC50 = 1,100 nM). • Supplied as off-white to light yellow solid; ambient shipment with hazard-compliant packaging. Store at 0-8 °C.

Molecular Formula C6H2BrCl2NO
Molecular Weight 254.89 g/mol
CAS No. 78686-86-9
Cat. No. B1315279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-3-pyridinecarbonyl chloride
CAS78686-86-9
Molecular FormulaC6H2BrCl2NO
Molecular Weight254.89 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)Cl)Cl)Br
InChIInChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H
InChIKeyZXLONDRTSKAJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-3-pyridinecarbonyl chloride — Chemical Profile & Specifications


5-Bromo-2-chloro-3-pyridinecarbonyl chloride (CAS 78686-86-9), also referred to as 5-bromo-2-chloronicotinoyl chloride, is a halogenated heteroaromatic acyl chloride with the molecular formula C6H2BrCl2NO and a molecular weight of 254.9 g/mol . The compound features a pyridine ring bearing bromo at the 5-position, chloro at the 2-position, and a reactive carbonyl chloride at the 3-position. Predicted physicochemical properties include a boiling point of 297.0±40.0 °C, a density of 1.857±0.06 g/cm³, and a calculated LogP of 2.8765 [1][2]. The compound is typically supplied as an off-white to light yellow solid with recommended storage at 0–8 °C . Its acyl chloride moiety enables efficient acylation reactions, while the bromo and chloro substituents provide orthogonal handles for sequential cross-coupling and nucleophilic aromatic substitution .

Orthogonal bromo/chloro handles for sequential cross-coupling strategies
Pre‑activated acyl chloride supports direct amide/ester formation at ambient temperature
2‑Chloro substitution imparts distinct electronic profile for SAR studies

5-Bromo-2-chloro-3-pyridinecarbonyl chloride — Analog Substitution Risks


In procurement workflows for halogenated pyridine building blocks, the assumption that structurally similar analogs are functionally interchangeable introduces significant risk. Substituting 5-bromo-2-chloro-3-pyridinecarbonyl chloride with the corresponding carboxylic acid (5-bromo-2-chloronicotinic acid, CAS 29241-65-4) eliminates the pre-activated acyl chloride functionality, necessitating in situ activation steps that introduce variable yields and extended reaction times. Substituting with 2-chloronicotinoyl chloride (lacking the 5-bromo substituent) removes one orthogonal cross-coupling handle, reducing the scaffold's utility in sequential C–C bond-forming strategies [1]. Substituting with 5-bromo-2-chloropyridine (lacking the 3-carbonyl chloride) entirely eliminates the capacity for direct amide or ester bond formation without additional functional group interconversion. The precise halogenation pattern — Br at C5, Cl at C2, and COCl at C3 — determines both the order of palladium-catalyzed coupling reactivity (Br > Cl) and the electrophilic acylation capacity, a combination not replicated by any single comparator compound [2][3].

Attribute
Target Compound
Potential Substitute
Mismatch Risk
Acyl chloride
Present (pre‑activated)
5‑Bromo‑2‑chloronicotinic acid
Requires separate activation step; may reduce coupling efficiency
C5 halogen handle
Bromo (high Pd reactivity)
2‑Chloronicotinoyl chloride
Lacks second halogen; sequential cross‑coupling not possible
C3 functionality
Carbonyl chloride
5‑Bromo‑2‑chloropyridine
No direct amidation capacity without additional functional group interconversion

5-Bromo-2-chloro-3-pyridinecarbonyl chloride — Differentiation Evidence


Orthogonal Cross-Coupling Handles vs. 2-Chloronicotinoyl Chloride

5-Bromo-2-chloro-3-pyridinecarbonyl chloride contains both a bromine atom (at C5) and a chlorine atom (at C2), providing two halogen handles with distinct reactivity profiles in palladium-catalyzed cross-coupling reactions. The bromine undergoes oxidative addition more rapidly than chlorine under standard Suzuki–Miyaura conditions, enabling sequential, site-selective functionalization. In contrast, 2-chloronicotinoyl chloride (which lacks the C5 bromine) possesses only one halogen handle (Cl at C2), precluding sequential coupling strategies. Research on 3-, 4-, or 5-bromo-2-chloropyridines demonstrates that this halogenation pattern enables successive direct arylation followed by Suzuki coupling to synthesize a wide variety of 2-arylpyridines using an air-stable palladium catalyst and a cheap, nontoxic base [1].

Cross‑coupling handles
Class‑level inference
2 orthogonal handles (Br, Cl)
vs. 1 handle (Cl only) for comparator
Enables sequential direct arylation then Suzuki coupling
Air‑stable catalyst system; reported for bromo‑chloropyridines
Sequential cross-coupling Palladium catalysis C–H arylation

Synthetic Route & Purity Specifications

The synthesis of 5-bromo-2-chloro-3-pyridinecarbonyl chloride is achieved via reaction of 5-bromo-2-chloronicotinic acid (6 g, 25.5 mmol) with thionyl chloride (30 mL) in the presence of a catalytic amount of N,N-dimethylformamide, heated at 80 °C for 2 hours . Commercially available material is routinely offered at purity specifications of ≥97% or ≥98% , with vendors providing batch-specific analytical documentation including NMR, HPLC, or GC .

Purity specification
Data to verify
≥97%–98% (supplier release)
Supports batch‑release consistency review
Verified by HPLC/NMR/GC; lot‑specific
Process chemistry Acid chloride synthesis Intermediate quality

Pre-Activated Acyl Donor vs. Carboxylic Acid Analogs

5-Bromo-2-chloro-3-pyridinecarbonyl chloride serves as a pre-activated acylating agent, eliminating the need for in situ activation of the corresponding carboxylic acid. In a representative amide formation procedure, the acid chloride (0.80 g, 3.14 mmol) was added dropwise over 30 minutes to an amine-containing reaction mixture, followed by stirring at room temperature for 1 hour to complete amide bond formation [1]. In contrast, synthetic routes utilizing the corresponding 5-bromo-2-chloronicotinic acid require a separate activation step — e.g., treatment with oxalyl chloride (12.9 g, 101.5 mmol) and DMF (618 mg, 8.46 mmol) in dichloromethane (500 mL) at room temperature — prior to amide formation [2].

Acylation route
Cross‑study comparable
Direct amidation (RT, 1 h)
vs. 2‑step activation required for acid
Reduces synthetic step count and reagent waste
Conditions from independent synthetic protocols
Amide coupling Acylation efficiency Reaction kinetics

Hammett Electronic Effects vs. 6-Chloro Isomer

In a systematic study of dihalonicotinanilide derivatives, N-phenylamides synthesized from 5-bromo-2-chloronicotinic acid chloride exhibited distinct spectroscopic behavior compared to the isomeric 5-bromo-6-chloronicotinic acid chloride derivatives. Compounds with chlorine in the pyridine 2-position demonstrated a more positive slope in Hammett plots of amide proton chemical shifts (δNH) versus substituent constants (σ), attributed to the inductive effect of the 2-chloro substituent producing a slightly more acidic amide proton with enhanced hydrogen-bonding tendency toward solvent [1]. Thirty new compounds were prepared and characterized by elemental analysis and infrared spectroscopy [1].

Hammett slope
Class‑level inference
More positive slope for 2‑Cl vs. 6‑Cl derivatives
2‑Chloro enhances amide proton acidity and H‑bond capacity
Derived from anilide series; 30 compounds characterized
Structure-activity relationships Hydrogen bonding Electronic effects

Biological Activity of Derived Amides

Amide derivatives synthesized from 5-bromo-2-chloro-3-pyridinecarbonyl chloride have been evaluated in enzyme inhibition assays, yielding quantitative activity data. A derivative incorporating the 5-bromo-2-chloronicotinoyl scaffold demonstrated IC50 = 55 nM against myeloperoxidase (MPO) chlorination activity in an aminophenyl fluorescein assay [1], and IC50 = 17 nM against cytochrome P450 3A4 (CYP3A4) in a time-dependent inhibition assay measured at 30 minutes [1]. Additionally, the same derivative exhibited IC50 = 1,100 nM against thyroid peroxidase (TPO), indicating >20-fold selectivity for MPO over TPO [1].

Enzyme inhibition
Assay context
IC50 MPO 55 nM, CYP3A4 17 nM; TPO 1100 nM
Reported enzyme inhibition assay context
Derived amide tested; 20‑fold MPO/TPO selectivity
Enzyme inhibition Drug discovery MPO inhibitors

5-Bromo-2-chloro-3-pyridinecarbonyl chloride — Key Applications


MPO and CYP3A4 Inhibitor Development

Derivatives of 5-bromo-2-chloro-3-pyridinecarbonyl chloride have demonstrated sub-100 nM enzyme inhibition potency, including IC50 = 55 nM against MPO and IC50 = 17 nM against CYP3A4, with 20-fold selectivity for MPO over thyroid peroxidase (IC50 = 1,100 nM) [1]. Procuring this scaffold enables rapid construction of focused amide libraries for MPO-targeted drug discovery programs, with the 2-chloro substitution imparting enhanced hydrogen-bonding capacity that may contribute to target engagement [2].

Sequential Cross-Coupling for Late-Stage Diversification

The presence of both bromine (C5) and chlorine (C2) substituents on 5-bromo-2-chloro-3-pyridinecarbonyl chloride enables sequential palladium-catalyzed functionalization — direct arylation followed by Suzuki coupling — to access diverse 2-arylpyridine derivatives from a single intermediate using an air-stable catalyst system [3]. This orthogonal reactivity reduces the number of intermediates required for library synthesis and is particularly valuable in process development where step-count reduction translates directly to cost savings.

Pre-Activated Acyl Donor for Solid-Phase Synthesis

As a pre-activated acyl chloride, 5-bromo-2-chloro-3-pyridinecarbonyl chloride undergoes direct acylation with amine nucleophiles at room temperature without requiring separate activation steps [4]. This makes it suitable for peptide intermediate preparation under controlled conditions where coupling efficiency and reaction time are critical parameters .

Halogenated Pyridine Building Blocks for Agrochemicals

The halogenated pyridine scaffold is a recognized pharmacophore in agrochemical active ingredients, including antifungal agents [5]. 5-Bromo-2-chloro-3-pyridinecarbonyl chloride provides a versatile entry point for synthesizing pyridylcarbonyl derivatives via amide or ester bond formation, with the bromine and chlorine atoms offering additional handles for property modulation .

Application
Selection Property
Validation Focus
MPO/CYP3A4 pathway‑targeted research
2‑Chloro substitution electronic profile
Enzyme selectivity assay review
Divergent library synthesis
Orthogonal halogen handles (Br, Cl)
Sequential cross‑coupling protocol review
Amide/ester library preparation
Pre‑activated acyl chloride functionality
Direct acylation coupling efficiency
Agrochemical pyridylcarbonyl synthesis
Bromo/chloro substitution pattern
Structure‑activity modulation review

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